molecular formula C20H11N3Na4O16S4 B13418452 4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt

4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt

Cat. No.: B13418452
M. Wt: 769.5 g/mol
InChI Key: SZHKWXCFRHVSHG-UHFFFAOYSA-J
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Description

4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt is a complex organic compound with the molecular formula C₂₀H₁₁N₃Na₄O₁₆S₄ and a molecular weight of 769.53 g/mol . This compound is known for its unique structure, which includes nitro, carbonylimino, and benzenedisulfonic acid groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The nitro group is then introduced into the aromatic ring, followed by the formation of carbonylimino linkages. The final step involves the sulfonation of the aromatic rings to introduce the benzenedisulfonic acid groups .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the carbonylimino and benzenedisulfonic acid groups can interact with various biological molecules. These interactions can modulate enzyme activities, alter cellular signaling pathways, and affect the overall biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C20H11N3Na4O16S4

Molecular Weight

769.5 g/mol

IUPAC Name

tetrasodium;4-[[3-[(2,4-disulfonatophenyl)carbamoyl]-5-nitrobenzoyl]amino]benzene-1,3-disulfonate

InChI

InChI=1S/C20H15N3O16S4.4Na/c24-19(21-15-3-1-13(40(28,29)30)8-17(15)42(34,35)36)10-5-11(7-12(6-10)23(26)27)20(25)22-16-4-2-14(41(31,32)33)9-18(16)43(37,38)39;;;;/h1-9H,(H,21,24)(H,22,25)(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4

InChI Key

SZHKWXCFRHVSHG-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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